molecular formula C17H12O B15076575 1,5-Diphenyl-1,4-pentadiyn-3-ol CAS No. 15814-32-1

1,5-Diphenyl-1,4-pentadiyn-3-ol

Cat. No.: B15076575
CAS No.: 15814-32-1
M. Wt: 232.28 g/mol
InChI Key: ZEECGOMCOVMMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diphenyl-1,4-pentadiyn-3-ol is an organic compound with the molecular formula C17H12O It is characterized by the presence of two phenyl groups attached to a pentadiyn-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-1,4-pentadiyn-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with benzaldehyde in the presence of a base, such as potassium hydroxide, to form the corresponding propargyl alcohol. This intermediate is then subjected to further reactions to yield this compound .

Industrial Production Methods

These methods may include the use of catalysts, solvents, and purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1,4-pentadiyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated alcohols .

Scientific Research Applications

1,5-Diphenyl-1,4-pentadiyn-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diphenyl-1,4-pentadiyn-3-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenyl-1,4-pentadiyn-3-ol is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

15814-32-1

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

1,5-diphenylpenta-1,4-diyn-3-ol

InChI

InChI=1S/C17H12O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,17-18H

InChI Key

ZEECGOMCOVMMME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.